molecular formula C15H16F3N5O4S B611475 Troriluzole CAS No. 1926203-09-9

Troriluzole

Número de catálogo: B611475
Número CAS: 1926203-09-9
Peso molecular: 419.4 g/mol
Clave InChI: YBZSGIWIPOUSHY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

  • Métodos De Preparación

    • Troriluzole se sintetiza a través de rutas específicas, pero los procedimientos sintéticos detallados no están ampliamente disponibles.
    • Los métodos de producción industrial siguen siendo propietarios, lo que limita el conocimiento público.
  • Análisis De Reacciones Químicas

    • Es probable que Troriluzole se someta a diversas reacciones, incluidas la oxidación, la reducción y la sustitución.
    • Los reactivos y condiciones comunes utilizados en estas reacciones no están explícitamente documentados.
    • Los principales productos formados a partir de estas reacciones no están ampliamente reportados.
  • Aplicaciones Científicas De Investigación

    Clinical Trials and Efficacy

    Recent studies have demonstrated that troriluzole significantly slows disease progression in patients with SCA. Key findings include:

    • Pivotal Study Results : In a pivotal study involving 63 patients over three years, those treated with 200 mg of this compound once daily exhibited a 50-70% reduction in disease progression , translating to a delay of 1.5 to 2.2 years compared to untreated patients .
    • Functional Improvements : The treatment showed statistically significant improvements on the modified Functional Scale for the Assessment and Rating of Ataxia (f-SARA) at one, two, and three years, indicating sustained benefits across multiple endpoints .

    Mechanisms of Improvement

    The efficacy of this compound in SCA patients can be attributed to its ability to enhance motor function and reduce symptoms associated with ataxia:

    • Gait Analysis : A phase 3 trial utilized video-based kinematic analysis to assess gait quality. Results indicated significant improvements in gait stability among individuals treated with this compound compared to placebo .
    • Safety Profile : this compound has demonstrated a favorable hepatic safety profile, bypassing first-pass metabolism and reducing liver burden compared to other treatments like riluzole .

    Potential Applications Beyond Spinocerebellar Ataxia

    This compound's mechanism suggests potential applications in other neurological disorders characterized by glutamate dysregulation:

    Alzheimer's Disease

    Recent studies indicate that this compound may target early-stage alterations associated with Alzheimer's disease. In animal models, it reduced harmful glutamate levels and improved memory and learning capabilities . This suggests a promising avenue for further research into its efficacy in Alzheimer's treatment.

    Glioblastoma

    This compound is also being investigated as a treatment for recurrent glioblastoma. Early clinical trials are exploring its potential effectiveness in this aggressive form of brain cancer .

    Summary of Clinical Findings

    ApplicationStudy TypeKey Findings
    Spinocerebellar AtaxiaPhase 3 Clinical Trial50-70% slowing of disease progression; significant f-SARA improvements
    Alzheimer's DiseasePreclinical StudiesReduced glutamate levels; improved cognitive function in animal models
    GlioblastomaOngoing Clinical TrialsInvestigating safety and efficacy as a treatment option

    Mecanismo De Acción

  • Comparación Con Compuestos Similares

    • La singularidad de Troriluzole radica en su naturaleza de profármaco y su potencial dosificación una vez al día.
    • Los compuestos similares incluyen riluzole (su forma activa) y otros moduladores glutamatérgicos.

    Actividad Biológica

    Troriluzole (BHV4157) is a novel tripeptide prodrug derived from riluzole, designed to modulate glutamate levels in the brain. Its primary mechanism involves enhancing the uptake of glutamate by increasing the expression and function of excitatory amino acid transporters on glial cells. This action aims to mitigate the neurotoxic effects associated with excessive glutamate, which is implicated in various neurological disorders.

    This compound functions primarily by reducing synaptic glutamate concentrations, which can prevent excitotoxicity—a process where neurons are damaged and killed by excessive stimulation by neurotransmitters such as glutamate. By enhancing glutamate clearance from the synapse, this compound aims to restore normal neuronal function and protect against neurodegeneration.

    Clinical Efficacy

    This compound has been investigated for its efficacy across several neurological conditions, including Spinocerebellar Ataxia (SCA) and Alzheimer’s Disease (AD), among others.

    Spinocerebellar Ataxia (SCA)

    A pivotal study demonstrated that patients with SCA treated with 200 mg of this compound daily exhibited a 50-70% slowing of disease progression over three years compared to untreated controls. This translates to a delay in disease progression of approximately 1.5 to 2.2 years . The treatment showed statistically significant improvements across multiple endpoints, including the modified functional Scale for the Assessment and Rating of Ataxia (f-SARA) .

    Alzheimer’s Disease (AD)

    In contrast, a Phase 2/3 study indicated that while this compound was well-tolerated at a dose of 280 mg daily, it did not demonstrate statistically significant effects as a symptomatic treatment for mild-to-moderate AD patients. Ongoing analyses are expected to clarify its potential as a disease-modifying agent . However, preclinical studies in mouse models have shown that it can reduce harmful glutamate levels and improve cognitive functions, suggesting potential benefits if administered early in the disease process .

    Summary of Research Findings

    ConditionStudy FindingsDoseOutcome
    Spinocerebellar Ataxia50-70% slowing of disease progression; significant improvements in f-SARA scores200 mg once dailyStatistically significant results across multiple endpoints over three years .
    Alzheimer’s DiseaseNo significant efficacy observed; ongoing biomarker analysis280 mg once dailyTreatment well-tolerated but ineffective as symptomatic therapy in late-stage AD .
    Preclinical AD ModelReduced glutamate levels; improved memory and learning in miceNot applicableSuggests potential for early intervention to prevent cognitive decline .

    Case Study: Efficacy in SCA

    In a clinical trial involving SCA patients, data indicated that those treated with this compound experienced a significantly lower rate of decline compared to untreated individuals. The odds ratio for disease progression was calculated at 4.1 , indicating a strong protective effect against worsening symptoms .

    Case Study: Investigating AD

    While clinical trials for AD did not yield positive results, preclinical studies have opened avenues for further investigation into the timing and dosage of treatment. These findings suggest that early intervention with this compound may alter disease trajectories favorably .

    Future Directions

    This compound's role in treating neurological disorders continues to be explored, particularly its potential applications beyond SCA and AD. Ongoing studies are assessing its efficacy in conditions such as Generalized Anxiety Disorder (GAD) and Obsessive-Compulsive Disorder (OCD), where modulation of glutamate may offer therapeutic benefits .

    Propiedades

    Número CAS

    1926203-09-9

    Fórmula molecular

    C15H16F3N5O4S

    Peso molecular

    419.4 g/mol

    Nombre IUPAC

    2-amino-N-[2-[methyl-[2-oxo-2-[[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]ethyl]amino]-2-oxoethyl]acetamide

    InChI

    InChI=1S/C15H16F3N5O4S/c1-23(13(26)6-20-11(24)5-19)7-12(25)22-14-21-9-3-2-8(4-10(9)28-14)27-15(16,17)18/h2-4H,5-7,19H2,1H3,(H,20,24)(H,21,22,25)

    Clave InChI

    YBZSGIWIPOUSHY-UHFFFAOYSA-N

    SMILES

    CN(CC(=O)NC1=NC2=C(S1)C=C(C=C2)OC(F)(F)F)C(=O)CNC(=O)CN

    SMILES canónico

    CN(CC(=O)NC1=NC2=C(S1)C=C(C=C2)OC(F)(F)F)C(=O)CNC(=O)CN

    Apariencia

    Solid powder

    Pureza

    >98% (or refer to the Certificate of Analysis)

    Vida útil

    >2 years if stored properly

    Solubilidad

    Soluble in DMSO

    Almacenamiento

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Sinónimos

    BHV-4157;  troriluzole.

    Origen del producto

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Troriluzole
    Reactant of Route 2
    Troriluzole
    Reactant of Route 3
    Troriluzole
    Reactant of Route 4
    Troriluzole
    Reactant of Route 5
    Troriluzole
    Reactant of Route 6
    Reactant of Route 6
    Troriluzole

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.